molecular formula C14H22N2 B13638748 1-(4-Ethylbenzyl)-1,4-diazepane

1-(4-Ethylbenzyl)-1,4-diazepane

Cat. No.: B13638748
M. Wt: 218.34 g/mol
InChI Key: OKAISHODQJEHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylbenzyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound features a benzyl group substituted with an ethyl group at the para position, attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylbenzyl)-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Catalysts and advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylbenzyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alkanes.

    Substitution: Formation of halogenated derivatives like bromides.

Scientific Research Applications

1-(4-Ethylbenzyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzyl)-1,4-diazepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to GABA receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic effects. The exact pathways and molecular interactions are subject to ongoing research to fully elucidate its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1,4-diazepane: Lacks the ethyl group at the para position, resulting in different chemical and pharmacological properties.

    1-(4-Methylbenzyl)-1,4-diazepane: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and biological activity.

    1-(4-Chlorobenzyl)-1,4-diazepane:

Uniqueness

1-(4-Ethylbenzyl)-1,4-diazepane is unique due to the presence of the ethyl group at the para position, which influences its chemical reactivity and pharmacological properties. This structural feature may enhance its binding affinity to certain receptors and improve its efficacy in specific applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-1,4-diazepane

InChI

InChI=1S/C14H22N2/c1-2-13-4-6-14(7-5-13)12-16-10-3-8-15-9-11-16/h4-7,15H,2-3,8-12H2,1H3

InChI Key

OKAISHODQJEHHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.